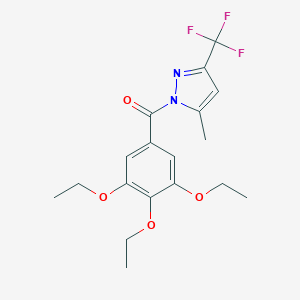
N-(4-butylphenyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-butylphenyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide, also known as BPC-157, is a synthetic peptide with a molecular weight of 1419.7 g/mol. It is a stable gastric pentadecapeptide that has been shown to have a variety of beneficial effects on the body.
作用機序
N-(4-butylphenyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide works by stimulating the production of growth factors and cytokines, which promote tissue repair and regeneration. It also has anti-inflammatory effects, which help to reduce inflammation and pain.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide has been shown to have a wide range of biochemical and physiological effects. It promotes angiogenesis, which is the formation of new blood vessels, and helps to increase blood flow to damaged tissues. It also stimulates the production of collagen, which is essential for tissue repair and regeneration.
実験室実験の利点と制限
N-(4-butylphenyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is stable in gastric juice and can be administered orally, which makes it easy to administer to animals. It also has a low toxicity profile and has been shown to be safe in animal studies. However, there are limitations to its use in lab experiments, as it is a synthetic peptide that may not accurately reflect the effects of endogenous peptides in the body.
将来の方向性
There are several areas in which further research on N-(4-butylphenyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide is needed. One area of interest is the potential use of N-(4-butylphenyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide in the treatment of inflammatory bowel disease. It has also been suggested that N-(4-butylphenyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide may have a role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosing and administration of N-(4-butylphenyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide for various conditions.
合成法
N-(4-butylphenyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide is synthesized by solid-phase peptide synthesis using standard Fmoc chemistry. The peptide is then purified by reverse-phase high-performance liquid chromatography (HPLC) to obtain a high purity product.
科学的研究の応用
N-(4-butylphenyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide has been extensively studied for its therapeutic potential in a variety of conditions. It has been shown to promote healing of various tissues including skin, muscle, and bone. It also has a protective effect on organs such as the liver, pancreas, and brain.
特性
製品名 |
N-(4-butylphenyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide |
|---|---|
分子式 |
C16H20ClN3O |
分子量 |
305.8 g/mol |
IUPAC名 |
N-(4-butylphenyl)-4-chloro-1,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H20ClN3O/c1-4-5-6-12-7-9-13(10-8-12)18-16(21)15-14(17)11(2)20(3)19-15/h7-10H,4-6H2,1-3H3,(H,18,21) |
InChIキー |
HHVNSXDDCUNPBL-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=NN(C(=C2Cl)C)C |
正規SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=NN(C(=C2Cl)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-bromo-1,3-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B213537.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide](/img/structure/B213540.png)
![N-(4-chlorophenyl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213541.png)
![4-bromo-1,5-dimethyl-N-[1-(4-methylphenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B213544.png)
![N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B213547.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B213550.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)benzamide](/img/structure/B213551.png)
![N-(3-ethylphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213553.png)




![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]isonicotinamide](/img/structure/B213558.png)